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Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and therapeutic development.[1][2] They are utilized in a wide array of

applications, including gene sequencing, fluorescence in situ hybridization (FISH), real-time

PCR, and cellular imaging.[1][2] Alexa Fluor 568 (AF 568) is a bright and photostable orange

fluorescent dye, making it an excellent choice for labeling oligonucleotides.[3][4] This document

provides detailed protocols for the conjugation of AF 568 NHS ester to amine-modified

oligonucleotides, purification of the labeled product, and quantification of the final conjugate.

AF 568 NHS ester is an amine-reactive fluorescent dye that forms a stable amide bond with

primary amines.[5][6] This allows for the covalent attachment of the dye to oligonucleotides that

have been synthesized with a 5' or 3' amine modification.[7] The resulting fluorescently labeled

oligonucleotides can be used as probes in various biological assays.

Chemical Reaction
The labeling reaction involves the nucleophilic acyl substitution of the N-hydroxysuccinimide

(NHS) ester of AF 568 by the primary amine on the modified oligonucleotide. This reaction is

most efficient at a slightly basic pH (8.3-9.0), which deprotonates the amine, increasing its

nucleophilicity.[5][6]
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Quantitative Data Summary
The efficiency of the labeling reaction and the properties of the resulting conjugate are critical

for downstream applications. The following table summarizes key quantitative parameters

associated with AF 568 labeling.

Parameter Value/Range Notes

AF 568 Excitation Wavelength ~578 nm
Optimal for excitation with a

568 nm laser line.[8]

AF 568 Emission Wavelength ~602 nm Orange fluorescence.[8]

Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹ At the excitation maximum.[3]

Optimal Reaction pH 8.3 - 9.0
Ensures the primary amine is

sufficiently nucleophilic.[5][6][9]

Reaction Time 2 hours to overnight

Shorter times (30-60 minutes)

can often be sufficient.[9][10]

[11]

Labeling Efficiency 50-90%

Can be influenced by the purity

of the oligonucleotide and dye,

and reaction conditions.[10]

Dye-to-Oligo Ratio Typically 1:1

Higher ratios can be achieved

with multiple amine

modifications, but may lead to

quenching.[3]

Experimental Protocols
Purification of Amine-Modified Oligonucleotide (Prior to
Labeling)
To ensure high labeling efficiency, it is crucial to remove any amine-containing compounds

(e.g., Tris buffer, triethylamine) from the amine-modified oligonucleotide preparation.[7][10]

Materials:
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Amine-modified oligonucleotide

Deionized water (dH₂O)

Chloroform

3 M NaCl or 3 M Sodium Acetate

Cold absolute ethanol (100%)

Cold 70% ethanol

Protocol:

Dissolve the amine-modified oligonucleotide (0.1–1 mg) in 100 μL of dH₂O.[10]

Extract the solution three times with an equal volume of chloroform to remove hydrophobic

impurities.[10]

To the aqueous phase, add one-tenth volume of 3 M NaCl or 3 M Sodium Acetate.[10]

Add 2.5 volumes of cold absolute ethanol, mix well, and incubate at ≤–20°C for at least 30

minutes to precipitate the oligonucleotide.[10]

Centrifuge at ~12,000 × g for 30 minutes.[10]

Carefully decant the supernatant.

Wash the pellet once or twice with cold 70% ethanol.[11]

Briefly dry the pellet under vacuum. Do not over-dry, as it may be difficult to redissolve.[11]

Resuspend the purified oligonucleotide in an amine-free buffer, such as 0.1 M sodium

bicarbonate or sodium tetraborate, pH 8.5.

Labeling Amine-Modified Oligonucleotide with AF 568
NHS Ester
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Materials:

Purified amine-modified oligonucleotide

AF 568 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.5-9.0[9]

Protocol:

Dissolve the purified amine-modified oligonucleotide in the labeling buffer to a final

concentration of 1-5 mM.

Freshly prepare a stock solution of AF 568 NHS ester in anhydrous DMSO or DMF (e.g., 10

mg/mL).[9] It is critical to use anhydrous solvent to prevent hydrolysis of the NHS ester.[5]

Add a 10-20 fold molar excess of the AF 568 NHS ester solution to the oligonucleotide

solution.

Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature,

protected from light.[9] The reaction can also proceed overnight.[9]

Purification of AF 568-Labeled Oligonucleotide
After the labeling reaction, it is necessary to remove the unreacted dye and any unlabeled

oligonucleotide.[12]

This method removes the bulk of the free dye.

Protocol:

To the labeling reaction mixture, add one-tenth volume of 3 M NaCl or 3 M Sodium Acetate.

Add 3 volumes of cold absolute ethanol and mix well.

Incubate at ≤–20°C for at least 30 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12368988?utm_src=pdf-body
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.benchchem.com/product/b12368988?utm_src=pdf-body
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.evitachem.com/product/evt-14888955
https://www.benchchem.com/product/b12368988?utm_src=pdf-body
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.biosyn.com/fluorescent-labeled-oligos.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge at ~12,000 × g for 30 minutes.

Carefully remove the supernatant containing the unreacted dye.

Wash the pellet with cold 70% ethanol and centrifuge again.

Repeat the wash step.

Dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 7.5-8.0).

For the highest purity, reversed-phase HPLC is recommended to separate the labeled

oligonucleotide from the unlabeled oligonucleotide and any remaining free dye.[11][12] Dual

HPLC purification, before and after labeling, ensures the highest quality product.[3][12]

Typical Conditions:

Column: C18 reversed-phase column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over

30 minutes).

Detection: Monitor absorbance at 260 nm (for oligonucleotide) and ~578 nm (for AF 568).

PAGE can also be used to purify the labeled oligonucleotide, especially for smaller scale

preparations.[13] The fluorescently labeled oligonucleotide will migrate slower than the

unlabeled one. The desired band can be visualized by UV shadowing or fluorescence imaging,

excised from the gel, and the oligonucleotide recovered by crush and soak elution.

Quantification of Labeled Oligonucleotide
To determine the concentration and labeling efficiency, the absorbance of the purified labeled

oligonucleotide is measured at 260 nm (for the oligonucleotide) and ~578 nm (for AF 568).

Protocol:
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Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 578 nm

(A₅₇₈).

Calculate the concentration of the dye using the Beer-Lambert law: Concentration (Dye) =

A₅₇₈ / ε₅₇₈ (where ε₅₇₈ for AF 568 is ~91,000 M⁻¹cm⁻¹)

Correct the A₂₆₀ reading for the contribution of the dye: Corrected A₂₆₀ = A₂₆₀ - (A₅₇₈ × CF₂₆₀)

(where CF₂₆₀ is the correction factor for the dye at 260 nm, typically around 0.3-0.4 for Alexa

Fluor type dyes).

Calculate the concentration of the oligonucleotide: Concentration (Oligo) = Corrected A₂₆₀ /

ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, which can be

calculated based on its sequence).

The dye-to-oligonucleotide ratio is then: Concentration (Dye) / Concentration (Oligo).

Experimental Workflow and Diagrams
The following diagrams illustrate the key processes involved in labeling amine-modified

oligonucleotides with AF 568.

Pre-Labeling Purification

Labeling Reaction
Post-Labeling Purification Quantification

Amine-Modified
Oligonucleotide Dissolve in H2O Chloroform

Extraction
Ethanol

Precipitation Purified Amine-Oligo

Conjugation
(pH 8.5-9.0, RT, 2h-O/N)

AF 568 NHS Ester
in DMSO Reaction Mixture Ethanol

Precipitation HPLC or PAGE Purified AF 568-Oligo Spectrophotometry
(A260 & A578)

Calculate Concentration
& Dye/Oligo Ratio

Click to download full resolution via product page

Caption: Overall workflow for labeling and purification.
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Oligo-NH2

Oligo-NH-CO-AF568

+

AF568-NHS

pH 8.5-9.0

NHS

Click to download full resolution via product page

Caption: Amine-NHS ester conjugation reaction.

Applications of AF 568-Labeled Oligonucleotides
AF 568-labeled oligonucleotides are versatile tools for a variety of molecular biology techniques

that require sensitive detection of nucleic acids.

Fluorescence Microscopy and FISH: Labeled probes can be used to visualize the location

and abundance of specific DNA or RNA sequences within fixed or living cells.[14]

Flow Cytometry: Cells can be sorted or analyzed based on the binding of a fluorescently

labeled oligonucleotide to a specific cellular target.

Protein-DNA Interaction Studies: Changes in the fluorescence properties (intensity,

anisotropy) of a labeled oligonucleotide upon protein binding can be used to measure

binding affinities and kinetics.[15]

Real-Time PCR: Labeled probes, such as TaqMan probes, can be used for the quantitative

detection of specific DNA sequences.[14]

Hybridization Assays: Fluorescently labeled oligonucleotides enable the detection and

quantification of target nucleic acid sequences in various formats, including microarrays and

Northern/Southern blots.[14]
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency

Impure amine-modified

oligonucleotide (presence of

Tris, etc.).

Purify the oligonucleotide by

ethanol precipitation or HPLC

before labeling.[10]

Hydrolyzed NHS ester.

Use fresh, anhydrous DMSO

or DMF. Prepare the dye

solution immediately before

use.[5]

Incorrect reaction pH.
Ensure the labeling buffer is at

the optimal pH of 8.5-9.0.[6][9]

Difficulty Purifying Labeled

Oligo
Inefficient removal of free dye.

Repeat ethanol precipitation

steps. For high purity, use

HPLC or PAGE.[11][12][13]

Inaccurate Quantification
Incorrect extinction coefficients

or correction factors.

Use the correct molar

extinction coefficient for your

specific oligonucleotide

sequence and the appropriate

correction factor for the dye at

260 nm.

Presence of contaminants.

Ensure the final product is

pure by running on a gel or

HPLC.

By following these detailed protocols and considering the key quantitative parameters,

researchers can successfully label amine-modified oligonucleotides with AF 568 for a wide

range of sensitive and specific molecular applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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